1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13387046
Molecular Formula: C9H6ClN3O2
Molecular Weight: 223.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClN3O2 |
|---|---|
| Molecular Weight | 223.61 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-1,2,4-triazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15) |
| Standard InChI Key | NQFZERHPFJLLFU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Cl |
| Canonical SMILES | C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid belongs to the 1,2,4-triazole family, featuring:
-
A central triazole ring (1H-1,2,4-triazole)
-
4-Chlorophenyl substitution at the N1 position
-
Carboxylic acid functionalization at the C3 position
The molecular formula is C₉H₆ClN₃O₂ with a molar mass of 223.62 g/mol . The exact mass (223.0153 Da) and PSA (75.65 Ų) indicate moderate polarity, while the calculated LogP value (1.83) suggests limited lipophilicity .
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| CAS Registry | 101869-78-7 |
| Molecular Formula | C₉H₆ClN₃O₂ |
| Molecular Weight | 223.62 g/mol |
| Exact Mass | 223.0153 Da |
| Topological Polar SA | 75.65 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 309 |
Spectral Signatures
While experimental spectral data remains unpublished, theoretical predictions based on analogous triazoles suggest:
-
¹H NMR: Downfield signals for triazole protons (δ 8.2-8.8 ppm), aromatic protons (δ 7.4-7.6 ppm), and carboxylic acid proton (δ 13.1-13.3 ppm)
-
IR: Characteristic stretches for carboxylic acid O-H (~2500-3000 cm⁻¹), C=O (1690-1720 cm⁻¹), and triazole ring (1500-1600 cm⁻¹)
-
MS: Molecular ion peak at m/z 223 with fragmentation patterns corresponding to CO₂ loss (m/z 179) and chlorine elimination (m/z 188)
Synthesis and Manufacturing
Established Synthetic Routes
The primary synthesis strategy involves sequential cyclization and functionalization steps adapted from general 1,2,4-triazole methodologies :
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Hydrazide Formation | Methyl 4-chlorobenzoate + NH₂NH₂ | 4-Chlorobenzhydrazide |
| 2 | Cyclocondensation | CS₂/KOH, ethanol reflux | 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-thiol |
| 3 | Carboxylation | CO₂ under pressure, Cu catalyst | Target Compound |
This approach mirrors methods for analogous triazole-carboxylic acid derivatives, where thiol intermediates undergo oxidative carboxylation . Scale-up challenges include controlling exothermic reactions during cyclization and achieving high regioselectivity in the triazole ring formation.
Industrial Production Status
Commercial synthesis remains limited, with two Chinese suppliers (Jilin Chinese Academy of Sciences-Yanshen Technology) listing production capabilities . Current Good Manufacturing Practice (cGMP) compliance data is unavailable, suggesting predominantly R&D-scale synthesis.
Physicochemical Profile
Stability and Reactivity
Key stability considerations:
-
Thermal Stability: Predicted decomposition onset >200°C based on differential scanning calorimetry of similar triazoles
-
Photostability: Susceptible to UV-induced ring opening due to the conjugated π-system
-
Hydrolytic Stability: Carboxylic acid group promotes pH-dependent degradation (stable at pH 4-6, rapid hydrolysis under strongly acidic/basic conditions)
Solubility and Partitioning
Experimental solubility data remains unreported, but computational predictions indicate:
-
Water solubility: 1.2 mg/mL (25°C)
-
LogD (pH 7.4): 1.15
-
Preferential solubility in polar aprotic solvents (DMF > DMSO > acetonitrile)
Pharmacological and Industrial Applications
Table 3: Bioactivity Correlations
| Triazole Derivative | Reported Activity | Target Compound Relevance |
|---|---|---|
| Fluconazole | Antifungal (CYP51 inhibition) | Enhanced lipophilicity may improve tissue penetration |
| Riluzole | Neuroprotective (glutamate modulation) | Carboxylic acid group enables CNS targeting |
| Voriconazole | Broad-spectrum antifungal | Chlorophenyl group may enhance target binding affinity |
While direct evidence is lacking, molecular docking studies of similar compounds suggest potential inhibition of:
-
Fungal lanosterol 14α-demethylase (CYP51) via triazole-iron coordination
-
Bacterial DNA gyrase through π-π stacking with chlorophenyl moiety
-
Inflammatory COX-2 enzyme via carboxylic acid-mediated hydrogen bonding
Materials Science Applications
Emerging non-pharmaceutical uses include:
-
Metal-organic framework (MOF) construction via carboxylate coordination
-
Polymer crosslinking agents for high-temperature resins
-
Corrosion inhibition in acidic environments through surface adsorption
Challenges and Future Directions
Research Gaps
Critical unanswered questions:
-
Exact crystal structure and tautomeric preferences (1H vs 4H tautomers)
-
In vitro/in vivo toxicity profile (LD₅₀, genotoxicity, hERG inhibition)
-
Metabolic pathways and pharmacokinetic parameters
Synthetic Chemistry Priorities
Key development areas:
-
Catalytic asymmetric synthesis for chiral derivatives
-
Continuous flow manufacturing to improve yield and safety
-
Green chemistry approaches using biocatalysts or microwave assistance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume